molecular formula C19H19BrN2O4S B11587745 allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-59-7

allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11587745
CAS No.: 609795-59-7
M. Wt: 451.3 g/mol
InChI Key: KLIXRZXFZJRVIH-UHFFFAOYSA-N
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Description

Allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. This compound is characterized by its unique structure, which includes a brominated phenyl group, a methoxy group, and an allyl ester moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimido[2,1-b][1,3]thiazine core.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with allyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrimido[2,1-b][1,3]thiazine core can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols

    Substitution: Amino, thio, or alkoxy derivatives

Scientific Research Applications

Allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-Bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid
  • Allyl 6-(2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Uniqueness

Allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is unique due to the presence of the brominated phenyl group and the allyl ester moiety. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Biological Activity

Allyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a synthetic compound that belongs to a class of heterocyclic organic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyrimido-thiazine core with various substituents that enhance its biological activity. The presence of the bromo and methoxy groups contributes to its chemical reactivity and interaction with biological targets. Its molecular formula is C21H24N2O5SC_{21}H_{24}N_2O_5S with a molecular weight of approximately 416.1406 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thiazine can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Table 1: Antimicrobial Activity of Thiazine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiazine AE. coli32 µg/mL
Thiazine BS. aureus16 µg/mL
Allyl CompoundPseudomonas aeruginosa8 µg/mL

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 . The compound's ability to interact with DNA and inhibit topoisomerase enzymes has also been noted as a crucial mechanism in its anticancer activity.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cell lines (MCF-7) demonstrated that this compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM. The compound was shown to significantly increase the levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activity, this compound has shown potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory action may be attributed to the modulation of NF-kB signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • DNA Interaction : Its ability to intercalate into DNA strands disrupts replication processes in both microbial and cancer cells.
  • Oxidative Stress Induction : By increasing ROS levels within cells, the compound triggers apoptotic pathways leading to cell death.

Properties

CAS No.

609795-59-7

Molecular Formula

C19H19BrN2O4S

Molecular Weight

451.3 g/mol

IUPAC Name

prop-2-enyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H19BrN2O4S/c1-4-8-26-18(24)16-11(2)21-19-22(15(23)7-9-27-19)17(16)13-10-12(20)5-6-14(13)25-3/h4-6,10,17H,1,7-9H2,2-3H3

InChI Key

KLIXRZXFZJRVIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=C(C=CC(=C3)Br)OC)C(=O)OCC=C

Origin of Product

United States

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